molecular formula C15H19ClN2O3 B11020007 N-(3-chloropropyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

N-(3-chloropropyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11020007
M. Wt: 310.77 g/mol
InChI Key: YNMSROCXZMUUHM-UHFFFAOYSA-N
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Description

N-(3-chloropropyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a chloropropyl group, a methoxyphenyl group, and a pyrrolidine ring with a carboxamide functional group

Properties

Molecular Formula

C15H19ClN2O3

Molecular Weight

310.77 g/mol

IUPAC Name

N-(3-chloropropyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C15H19ClN2O3/c1-21-13-5-3-12(4-6-13)18-10-11(9-14(18)19)15(20)17-8-2-7-16/h3-6,11H,2,7-10H2,1H3,(H,17,20)

InChI Key

YNMSROCXZMUUHM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCCCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloropropyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or an amino acid derivative.

    Introduction of the Chloropropyl Group: The chloropropyl group can be introduced via nucleophilic substitution reactions using reagents like 3-chloropropylamine or 3-chloropropyl chloride.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through electrophilic aromatic substitution reactions using 4-methoxyphenyl derivatives.

    Formation of the Carboxamide Group: The carboxamide group can be formed through amidation reactions using reagents like carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents that enhance reaction efficiency and yield are often employed in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloropropyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the chloropropyl and methoxyphenyl groups, respectively, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols, and halides for nucleophilic substitution; electrophiles like alkyl halides and acyl chlorides for electrophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N-(3-chloropropyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition, receptor binding, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-chloropropyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloropropyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-2-carboxamide: Similar structure with a different position of the carboxamide group.

    N-(3-chloropropyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-4-carboxamide: Similar structure with a different position of the carboxamide group.

    N-(3-chloropropyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid: Similar structure with a carboxylic acid group instead of a carboxamide group.

Uniqueness

N-(3-chloropropyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to its specific combination of functional groups and structural features

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